2-Methyl-3-(2-methylphenyl)propanoic acid
Overview
Description
2-Methyl-3-(2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.231. The purity is usually 95%.
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Scientific Research Applications
Enantioseparation and Chromatography
- Enantioseparation of Isomeric Acids: 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, isomers of 2-Methyl-3-(2-methylphenyl)propanoic acid, have been successfully enantioseparated using countercurrent chromatography. This process involved the use of hydroxypropyl-β-cyclodextrin as a chiral selector, achieving high recovery and purity levels (Yang Jin et al., 2020).
Synthesis and Chemical Analysis
- Synthesis of Methyl Esters: Methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, related to this compound, have been synthesized, indicating potential for chemical modifications and applications in various fields (A. Tchapkanov & G. Petrov, 1998).
Pharmacological and Biological Applications
- Bioactive Phenolic Compounds: New phenolic compounds, related structurally to this compound, have been isolated and exhibit modest anti-inflammatory activities. These findings suggest potential pharmacological applications (Xiaolei Ren et al., 2021).
- Anti-inflammatory and Antibacterial Activities: Arylidene-5-(4-methylphenyl)-2(3H)-furanones, derived from 3-(4-methyl-benzoyl)propanoic acid, have shown significant anti-inflammatory and antibacterial activities, indicating potential for therapeutic use (A. Husain et al., 2009).
Material Science and Organic Chemistry
- Synthesis of Functional Compounds: The synthesis of various structurally related compounds to this compound has been explored, with applications in material science and organic chemistry. These include the preparation of carboxylic acid derivatives and studies on their properties (S. Kotteswaran et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that carboxylic acids, such as this compound, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Biochemical Pathways
It is known that carboxylic acids participate in numerous metabolic pathways once converted to their CoA derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
2-methyl-3-(2-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORRXZKLVDDEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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